N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a fused isoxazole-furan core and a meta-methylphenoxy (m-tolyloxy) side chain. This compound belongs to a broader class of bioactive molecules designed for anti-inflammatory, antimicrobial, or receptor-targeted applications. Its structural complexity arises from the isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) fused to a furan moiety, combined with the acetamide linkage to a lipophilic m-tolyloxy group.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-4-2-5-14(8-12)22-11-17(20)18-10-13-9-16(23-19-13)15-6-3-7-21-15/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQFELPFMHKUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting an appropriate amine with an acyl chloride or anhydride.
Final Assembly: The final compound is assembled by linking the isoxazole and furan rings to the acetamide moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Furanones, hydroxylated derivatives.
Reduction: Isoxazolines, isoxazolidines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further chemical modifications.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide exerts its effects depends on its specific application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan and isoxazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological targets.
Materials Science: The compound’s electronic structure can influence its behavior in materials applications, such as its conductivity or light absorption properties.
Comparison with Similar Compounds
Table 1: Isoxazole-Based Acetamides and Their Activities
| Compound Substituents | pIC50 | Reference |
|---|---|---|
| 5-Fluoro, pyridin-4-yl | 5.797 | Entry 46 |
| 3-Hydroxyisoxazol-5-yl | 6.815 | Entry 56 |
| m-Tolyloxy (target compound) | N/A | — |
2.2. Furan-Containing Acetamides ()
The compound 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () shares the furan-2-yl motif but incorporates a triazole-thione group instead of isoxazole. Key distinctions:
- Anti-Exudative Activity : This triazole derivative demonstrated anti-exudative effects in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The isoxazole-furan core in the target compound may offer enhanced metabolic stability due to reduced sulfur-related oxidation risks .
2.3. Pyridazinone Derivatives ()
Pyridazinone-based acetamides like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. Comparisons include:
- Receptor Specificity: The methoxybenzyl group in pyridazinones confers FPR2 selectivity, whereas the m-tolyloxy group in the target compound may favor different receptor interactions due to its methyl substituent’s steric bulk and electron-donating nature.
- Pharmacokinetics: The pyridazinone core’s planar structure may enhance π-π stacking in binding pockets, while the isoxazole-furan system’s rigidity could limit conformational flexibility during receptor engagement .
2.4. Sulfonamide and Chloroacetamide Derivatives ()
Compounds such as 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () and ranitidine-related nitroacetamides () highlight structural diversity:
- Electrophilic Reactivity : Chloroacetamide groups () may confer alkylating activity, whereas the target compound’s acetamide linkage is less reactive, favoring stable target binding.
- Nitrogen/Sulfur Content: Ranitidine derivatives () with dimethylamino and nitro groups exhibit distinct solubility profiles compared to the target compound’s aromatic ether (m-tolyloxy) and heterocyclic core .
Key Research Findings and Trends
- Heterocycle Choice: Isoxazole and triazole cores offer metabolic stability, whereas pyridazinones provide receptor specificity.
- Biological Activity Gaps : While anti-exudative and FPR2 agonist data exist for analogs, the target compound’s specific activity requires empirical validation.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
This structure features a furan ring and an isoxazole moiety, which are known to influence biological activity.
Anticancer Activity
Research indicates that compounds with isoxazole and furan moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives containing these structures can induce apoptosis in various cancer cell lines. The IC50 values for some related compounds have been reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 1.98 ± 1.22 |
| Compound B | HCT116 (Colon) | 1.61 ± 1.92 |
| This compound | MCF7 (Breast) | TBD |
The mechanism of action often involves the inhibition of specific signaling pathways associated with cell proliferation and survival, such as the Bcl-2 family proteins .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL |
| Compound D | Escherichia coli | 64 µg/mL |
| This compound | TBD | TBD |
These results indicate that modifications in the side chains can significantly enhance antimicrobial potency .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds featuring isoxazole rings. In vitro assays have demonstrated that such compounds can mitigate oxidative stress-induced neuronal cell death. The neuroprotective effects are often attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
- Furan and Isoxazole Moieties : These rings are critical for anticancer activity; their presence enhances interaction with biological targets.
- Substituents on the Aromatic Ring : The m-tolyloxy group plays a significant role in modulating lipophilicity and bioavailability.
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can affect solubility and permeability.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that this compound exhibited selective cytotoxicity, outperforming standard chemotherapeutics like doxorubicin.
- Antimicrobial Testing : In a series of antimicrobial tests, this compound was evaluated against a panel of pathogens, showing promising results comparable to leading antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
